2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one is an organic compound with the molecular formula C6H9NO2. It is characterized by the presence of an amino group and a dihydrofuran ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one typically involves the reaction of 4,5-dihydrofuran with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The dihydrofuran ring can participate in various biochemical reactions, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dihydrofuran-2-yl)ethan-1-amine: Similar structure but lacks the amino group at the ethanone position.
2-amino-1-(furan-2-yl)ethan-1-one: Similar structure but with a furan ring instead of a dihydrofuran ring.
Uniqueness
2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one is unique due to the presence of both an amino group and a dihydrofuran ring, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-amino-1-(2,3-dihydrofuran-5-yl)ethanone |
InChI |
InChI=1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h2H,1,3-4,7H2 |
InChI Key |
UUQRRRSCZVOXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=C1)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.